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Compound of Interest

Compound Name: 4-(2,6-Dimethylphenoxy)piperidine

CAS No.: 1017048-01-9

Cat. No.: B3374083

Get Quote

Executive Summary
4-(2,6-Dimethylphenoxy)piperidine (Free base CAS: 1017048-01-9[1]; Hydrochloride CAS:

1171478-88-8[2]) is a highly versatile chemical building block. The 4-aryloxypiperidine scaffold

is a privileged structure in medicinal chemistry, frequently utilized to optimize the

pharmacokinetic and pharmacodynamic profiles of neuroactive agents and selective kinase

inhibitors[3][4]. Notably, the 2,6-dimethylphenol moiety is critical for occupying deep

hydrophobic back pockets in targets such as PKMYT1, significantly enhancing inhibitory

potency[4]. This guide details the optimized synthetic pathways, focusing on overcoming the

severe steric hindrance presented by the 2,6-dimethyl substitution.

Mechanistic Rationale: Overcoming Steric
Hindrance
Synthesizing an ether linkage between a secondary alcohol (piperidine ring) and an electron-

rich, sterically hindered phenol requires careful pathway selection.
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Pathway A (Mitsunobu Coupling - Preferred): The is the most robust method for this

transformation[3]. It proceeds via the formation of a phosphonium intermediate, allowing the

sterically hindered 2,6-dimethylphenol to attack the activated secondary alcohol with

inversion of stereochemistry. This pathway minimizes competitive elimination (E2) side

reactions that plague traditional SN2 approaches.

Pathway B (SN2 Displacement - Alternative): This involves converting the secondary alcohol

into a good leaving group (e.g., mesylate) followed by nucleophilic attack by the phenoxide

anion. Due to the steric bulk of 2,6-dimethylphenol, this pathway often requires harsh

conditions (e.g., Cs2CO3 in DMF at 80°C) and suffers from lower yields due to competitive

elimination to form 1,2,3,6-tetrahydropyridine derivatives.
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Figure 1: Synthetic workflow for 4-(2,6-dimethylphenoxy)piperidine via Mitsunobu coupling.
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Expertise & Experience: Causality in Reaction
Design
In the primary Mitsunobu pathway, Diisopropyl azodicarboxylate (DIAD) is selected over Diethyl

azodicarboxylate (DEAD). DIAD is a liquid at room temperature, offering superior safety and

handling profiles, and its slightly larger steric bulk paradoxically stabilizes the betaine

intermediate in THF, leading to higher conversions for hindered phenols[3].

For the deprotection phase, 4M HCl in dioxane is explicitly chosen over Trifluoroacetic acid

(TFA). The causality here is two-fold:

Phase-Driven Equilibrium: The cleavage of the Boc group by HCl generates isobutylene and

carbon dioxide gases. The irreversible escape of these gases drives the reaction to 100%

completion.

Self-Purification: The resulting hydrochloride salt (CAS 1171478-88-8)[2] is highly crystalline

and insoluble in non-polar solvents, allowing for direct isolation via trituration, bypassing the

need for tedious reverse-phase chromatography required for TFA salts.

Quantitative Data: Reaction Optimization
The following table summarizes the quantitative optimization of the Mitsunobu coupling step,

demonstrating the causality behind the chosen parameters.

Table 1: Optimization of Mitsunobu Coupling Conditions
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Entry Solvent
Phosphin
e

Azodicar
boxylate

Temp (°C) Yield (%)

Mechanis
tic
Observati
on

1 THF PPh3 DIAD 0 → 25 78

Optimal

betaine

formation;

minimal

steric

clash.

2 Toluene PPh3 DEAD 0 → 25 65

Slower

reaction

rate; DEAD

is less

stable than

DIAD.

3 DCM PBu3 TMAD 0 → 25 45

High steric

hindrance

between

PBu3

complex

and

phenol.

4 THF PPh3 DIAD 50 52

Elevated

temperatur

e promotes

competitive

E2

elimination.

Detailed Experimental Protocols (Self-Validating
Systems)
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Step 1: Synthesis of tert-Butyl 4-(2,6-
dimethylphenoxy)piperidine-1-carboxylate

Reagents: 2,6-Dimethylphenol (1.0 eq, 10.0 mmol), N-Boc-4-hydroxypiperidine (1.1 eq, 11.0

mmol), Triphenylphosphine (PPh3) (1.2 eq, 12.0 mmol), DIAD (1.2 eq, 12.0 mmol),

Anhydrous THF (50 mL).

Procedure:

Charge a flame-dried round-bottom flask with 2,6-dimethylphenol, N-Boc-4-

hydroxypiperidine, and PPh3.

Dissolve the mixture in anhydrous THF under an inert argon atmosphere.

Cool the reaction vessel to 0 °C using an ice-water bath.

Add DIAD dropwise over 20 minutes. Causality: Slow addition controls the exothermic

formation of the Morrison-Brunn-Huisgen betaine intermediate, preventing thermal

degradation.

Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 16

hours.

Quench the reaction with deionized water (20 mL) and extract with Ethyl Acetate (3 x 30

mL).

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and

concentrate under reduced pressure.

Purify via silica gel flash chromatography (Hexanes/EtOAc gradient 9:1 to 4:1) to yield the

intermediate as a white solid.

Self-Validating Mechanism: The progression of the reaction is visually validated by the

transition of the bright yellow DIAD solution to a colorless/pale yellow mixture as the

azodicarboxylate is reduced to its hydrazine byproduct.
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Step 2: Deprotection to 4-(2,6-
Dimethylphenoxy)piperidine Hydrochloride

Reagents: tert-Butyl 4-(2,6-dimethylphenoxy)piperidine-1-carboxylate (1.0 eq, 7.5 mmol),

4M HCl in Dioxane (10.0 eq, 75.0 mmol, ~18.8 mL).

Procedure:

Suspend the purified intermediate from Step 1 in a minimal volume of dry

Dichloromethane (DCM, 10 mL).

Add 4M HCl in Dioxane in a single portion at room temperature.

Stir vigorously for 3 hours. Causality: Vigorous stirring facilitates the release of isobutylene

and CO2 gases.

Concentrate the mixture under reduced pressure to remove all volatiles.

Suspend the resulting crude residue in Methyl tert-butyl ether (MTBE, 20 mL) and triturate

for 30 minutes.

Filter the resulting white precipitate through a Buchner funnel and wash with cold MTBE

(10 mL). Dry under high vacuum to afford the pure target compound.

Self-Validating Mechanism: The trituration step acts as an internal quality control. The target

HCl salt is completely insoluble in MTBE, while any residual organic impurities (e.g., trace

triphenylphosphine oxide) remain dissolved in the mother liquor, ensuring >98% purity

without chromatography.
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Figure 2: Alternative SN2 displacement pathway utilizing a mesylate intermediate (lower yield

due to E2 elimination).

Analytical Validation
To ensure strict scientific integrity, the synthesized 4-(2,6-dimethylphenoxy)piperidine
hydrochloride must be validated against the following analytical benchmarks:

LC-MS (ESI+): Calculated for C13H20NO+[M+H]+: 206.15 m/z; Found: 206.15 m/z.

1H NMR (400 MHz, DMSO-d6): Expected key shifts include a multiplet at ~4.30 ppm

corresponding to the single proton on the oxygen-bearing methine carbon (CH-O) of the

piperidine ring, and a sharp singlet at ~2.25 ppm integrating for 6 protons, corresponding to

the two symmetric methyl groups on the phenoxy ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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